molecular formula C19H12F3NO3S B2764932 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 222716-13-4

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B2764932
CAS No.: 222716-13-4
M. Wt: 391.36
InChI Key: MFHMVRSXKGLIJH-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound that features a benzothiazole moiety fused with a chromenone structure

Mechanism of Action

Target of Action

The primary target of this compound is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound is a benzothiazole derivative, which have been found to exhibit potent inhibitory activity against M. tuberculosis .

Mode of Action

The compound interacts with its target by inhibiting the function of the enzyme DprE1 . DprE1 is a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . By inhibiting DprE1, the compound disrupts the formation of the cell wall, thereby inhibiting the growth and proliferation of M. tuberculosis .

Biochemical Pathways

The compound affects the arabinogalactan biosynthesis pathway . This pathway is responsible for the production of arabinogalactan, a key component of the mycobacterial cell wall. By inhibiting the enzyme DprE1, the compound disrupts this pathway, leading to a deficiency in arabinogalactan and thus a compromised cell wall .

Pharmacokinetics

They are often well-absorbed and distributed throughout the body, metabolized efficiently, and excreted in a timely manner . These properties contribute to the compound’s bioavailability and therapeutic potential.

Result of Action

The primary result of the compound’s action is the inhibition of M. tuberculosis growth and proliferation . By disrupting the formation of the bacterial cell wall, the compound effectively halts the spread of the bacteria, thereby helping to control the progression of tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with appropriate aldehydes or ketones, followed by cyclization and functional group modifications. The reaction conditions often involve the use of catalysts such as copper (II) acetate and solvents like ethanol .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole and chromenone moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: Known for its antimicrobial properties.

    6-Ethyl-4H-chromen-4-one: Used in the synthesis of flavonoid derivatives.

    Trifluoromethyl-substituted chromenones: Explored for their anti-inflammatory and anticancer activities.

Uniqueness

3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3NO3S/c1-2-9-7-10-13(8-12(9)24)26-17(19(20,21)22)15(16(10)25)18-23-11-5-3-4-6-14(11)27-18/h3-8,24H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHMVRSXKGLIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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